5-(Methylsulfonyl)pyrimidine

Catalog No.
S15733305
CAS No.
14080-16-1
M.F
C5H6N2O2S
M. Wt
158.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Methylsulfonyl)pyrimidine

CAS Number

14080-16-1

Product Name

5-(Methylsulfonyl)pyrimidine

IUPAC Name

5-methylsulfonylpyrimidine

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

InChI

InChI=1S/C5H6N2O2S/c1-10(8,9)5-2-6-4-7-3-5/h2-4H,1H3

InChI Key

FKACIIOBLKNRPT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CN=C1

5-(Methylsulfonyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with a methylsulfonyl group at the 5-position. The molecular formula of this compound is C5_5H6_6N2_2O2_2S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The methylsulfonyl group (–SO2_2CH3_3) is known for its ability to enhance the solubility and reactivity of compounds, making 5-(Methylsulfonyl)pyrimidine a subject of interest in various chemical and biological applications.

  • Nucleophilic Substitution: The methylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of various derivatives. For instance, it has been shown that 5-(Methylsulfonyl)pyrimidine reacts with nucleophiles such as cysteine to form stable S-heteroarylated adducts under mild conditions .
  • Ring Cleavage: In the presence of primary amines, 5-(Methylsulfonyl)pyrimidine undergoes ring cleavage to yield products like dipentyliminopropane . This behavior is indicative of its reactivity profile, particularly in biological systems where amines are prevalent.
  • Dimroth Rearrangement: The compound may also undergo rearrangements when treated with specific amines, leading to the formation of new pyrimidine derivatives .

The biological activity of 5-(Methylsulfonyl)pyrimidine has garnered attention due to its potential pharmacological properties. Compounds containing pyrimidine moieties are often associated with various biological activities, including:

  • Antimicrobial Properties: Pyrimidines have been studied for their ability to inhibit bacterial growth and may possess antifungal activity as well.
  • Enzyme Inhibition: The compound can interact with enzymes or receptors, potentially leading to therapeutic effects in diseases such as cancer or infections.
  • Cytotoxicity: Some studies have indicated that derivatives of sulfonylpyrimidines exhibit cytotoxic effects on cancer cell lines, suggesting their potential as anticancer agents .

The synthesis of 5-(Methylsulfonyl)pyrimidine typically involves several methods:

  • Reaction with Methylsulfonyl Chloride: A common method includes reacting pyrimidine derivatives with methylsulfonyl chloride in the presence of a base such as triethylamine. This method allows for the introduction of the methylsulfonyl group at the desired position on the pyrimidine ring.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve high yields and purity of the final product .
  • One-pot Reactions: Recent advancements have led to more efficient one-pot reactions that streamline the synthesis process while maintaining high selectivity and yield .

5-(Methylsulfonyl)pyrimidine has several applications across different fields:

  • Pharmaceutical Development: Its derivatives are explored for use in drug development due to their biological activities.
  • Chemical Research: It serves as a building block in organic synthesis and medicinal chemistry.
  • Agricultural Chemistry: Compounds related to 5-(Methylsulfonyl)pyrimidine may be investigated for use as agrochemicals or pesticides.

Interaction studies involving 5-(Methylsulfonyl)pyrimidine have revealed insights into its reactivity and binding properties:

  • Reactivity with Thiols: The compound shows significant reactivity towards thiol-containing compounds such as glutathione and cysteine, forming stable adducts that can influence cellular processes .
  • Binding Affinity Studies: Investigations into its binding affinity with various biological targets have demonstrated its potential role in modulating enzymatic activities.

Several compounds share structural similarities with 5-(Methylsulfonyl)pyrimidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
5-MethylpyrimidinePyrimidine ringLacks sulfonyl group; less reactive
2-SulfanylpyrimidineSulfanyl substitution at position 2Exhibits different reactivity patterns
4-MethylthiazoleThiazole ringDifferent heterocyclic structure
5-(Bromomethyl)pyrimidineBromomethyl substitutionMore electrophilic; used in coupling reactions
2-MercaptopyrimidineMercapto group at position 2Increased nucleophilicity; potential for thiol interactions

The uniqueness of 5-(Methylsulfonyl)pyrimidine lies in its specific sulfonyl substitution which enhances solubility and reactivity compared to other pyrimidines. This property makes it particularly valuable in medicinal chemistry and biochemistry applications.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Exact Mass

158.01499861 g/mol

Monoisotopic Mass

158.01499861 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

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